molecular formula C14H13ClN2O3S B3013589 N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide CAS No. 402739-48-4

N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide

Cat. No.: B3013589
CAS No.: 402739-48-4
M. Wt: 324.78
InChI Key: CJEOFNKTHCPJNX-MHWRWJLKSA-N
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Description

N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C14H13ClN2O3S. This compound is characterized by the presence of a benzylidene group attached to a benzenesulfonohydrazide moiety, with a chlorine atom and a methoxy group substituting the benzylidene ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide are not widely documented, the general approach involves large-scale condensation reactions similar to the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide is unique due to the presence of both chlorine and methoxy substituents on the benzylidene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing on various research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with benzenesulfonohydrazide. Characterization methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

MethodObserved Values
Melting Point112-114 °C
IR PeaksνC=N: 1620 cm⁻¹; νS=O: 1178 cm⁻¹
1H NMRδ (ppm): 8.84 (s, N-CH), 7.16-8.64 (d, Ar-H)

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Escherichia coli31.25 - 125Disruption of cell wall synthesis
Pseudomonas aeruginosa>125Bacteriostatic effect observed

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study on MRSA : A study found that the compound significantly reduced biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections.
  • In Vivo Studies : Animal models demonstrated that administration of this compound led to a marked decrease in bacterial load in infected tissues, supporting its effectiveness as an antimicrobial treatment.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production necessary for bacterial growth.
  • Biofilm Disruption : It has been shown to disrupt existing biofilms, enhancing the efficacy of other antibiotics when used in combination therapies.

Properties

IUPAC Name

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-20-14-8-7-11(9-13(14)15)10-16-17-21(18,19)12-5-3-2-4-6-12/h2-10,17H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEOFNKTHCPJNX-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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